Diisobutyl adipate

Catalog No.
S526140
CAS No.
141-04-8
M.F
C14H26O4
M. Wt
258.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisobutyl adipate

CAS Number

141-04-8

Product Name

Diisobutyl adipate

IUPAC Name

bis(2-methylpropyl) hexanedioate

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C14H26O4/c1-11(2)9-17-13(15)7-5-6-8-14(16)18-10-12(3)4/h11-12H,5-10H2,1-4H3

InChI Key

RDOFJDLLWVCMRU-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)CCCCC(=O)OCC(C)C

Solubility

Sol in most org solvents; insol in water
Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

5-((4-(4-(diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one, DIBA

Canonical SMILES

CC(C)COC(=O)CCCCC(=O)OCC(C)C

Description

The exact mass of the compound Diisobutyl adipate is 258.1831 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in most org solvents; insol in waterpractically insoluble or insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6343. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of fatty acid ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Model Compound for Polyesters and Polymers

Diisobutyl adipate serves as a model compound for studying the properties of various polyesters, polyamides, polyurethanes, polyethylene, and polypropylene [1]. Its chemical structure shares similarities with the building blocks of these polymers, allowing researchers to understand the impact of different functional groups on the polymer's behavior. This knowledge is crucial for developing new and improved polymeric materials with desired characteristics like strength, flexibility, and thermal stability.

*Source: SCBT - Santa Cruz Biotechnology:

Biodegradable Plastic and Polymer Development

Due to growing environmental concerns, research is actively exploring alternatives to traditional plastics. Diisobutyl adipate shows promise as a potential building block for biodegradable plastics and polymers [1]. Its ester bonds can be broken down by microorganisms under specific conditions, leading to its eventual decomposition. Research is ongoing to optimize its biodegradability and develop efficient production methods for diisobutyl adipate-based bioplastics.

*Source: SCBT - Santa Cruz Biotechnology:

Diisobutyl adipate is an organic compound classified as a fatty acid ester, specifically the diester of adipic acid and isobutanol. Its chemical formula is C₁₄H₂₆O₄, with a molecular weight of approximately 258.36 g/mol. The compound appears as a colorless to pale yellow liquid, often characterized by its low viscosity and almost odorless nature. Diisobutyl adipate is soluble in organic solvents such as ethanol and n-hexane but is insoluble in water .

In cosmetic formulations, DIBA functions primarily as an emollient. It helps soften and smooth the skin by forming a protective film and reducing the appearance of dryness. Additionally, it can act as a plasticizer, improving the spreadability and flexibility of the product [].

Diisobutyl adipate primarily undergoes esterification reactions, where it can react with alcohols to form new esters or with acids to produce other compounds. The compound can also participate in hydrolysis under acidic or basic conditions, yielding adipic acid and isobutanol as products. In addition, it can undergo transesterification reactions, which involve the exchange of the alkoxy group of the ester with another alcohol .

Recent studies have indicated that diisobutyl adipate may exhibit endocrine-disrupting properties. Research involving the Japanese medaka fish has shown that exposure to this compound can alter the expression of biomarker genes related to sexual hormone activity and gonadal differentiation . This suggests potential implications for reproductive health in aquatic environments, raising concerns about its ecological impact.

The synthesis of diisobutyl adipate typically involves a direct esterification process. A common method includes the following steps:

  • Esterification Reaction: Hexanedioic acid (adipic acid) and isobutanol are combined in a reactor along with a catalyst (often sulfuric acid) and heated to initiate the reaction.
  • Water Washing: After the reaction, water is added to separate unreacted materials and byproducts from the desired product.
  • Dealcoholization: The mixture undergoes dealcoholization to remove excess alcohol and obtain a crude product.
  • Purification: The crude product is refined using a mixture of calcium hydroxide, magnesium hydroxide, and magnesium sulfate to enhance purity before filtration .

Diisobutyl adipate finds diverse applications across various industries:

  • Plasticizers: It is commonly used as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability.
  • Cosmetics: The compound serves as an emollient in cosmetic formulations, improving texture and skin feel.
  • Lubricants: It is utilized in lubricating oils due to its favorable viscosity characteristics.
  • Solvents: Diisobutyl adipate acts as a solvent in various chemical processes and formulations .

Interaction studies involving diisobutyl adipate have focused on its effects on biological systems, particularly regarding endocrine disruption. Research has demonstrated that exposure can lead to altered gene expression related to hormonal pathways in aquatic organisms. These findings highlight the need for further investigation into the environmental impact of diisobutyl adipate and its potential risks to wildlife .

Diisobutyl adipate shares structural similarities with other fatty acid esters but has unique properties that distinguish it from them. Below is a comparison with similar compounds:

Compound NameChemical FormulaKey Characteristics
Diethyl phthalateC₁₂H₁₄O₄Common plasticizer; known for endocrine disruption
Dioctyl phthalateC₂₄H₄₂O₄Widely used plasticizer; higher molecular weight
Diisooctyl phthalateC₂₈H₄₆O₄Effective plasticizer; higher viscosity
Butyl stearateC₂₃H₄₆O₂Used as an emollient; lower volatility

Diisobutyl adipate's unique structure allows it to serve specific roles in applications requiring both flexibility and stability, particularly in formulations where lower volatility is advantageous compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
Clear colourless liquid; Bland aroma

Color/Form

Colorless liquid

XLogP3

3.2

Exact Mass

258.1831

Boiling Point

279.0 °C
278-280 °C

Density

0.9534 g/cu cm @ 19 °C
0.950-0.956 (20°)

Odor

Odorless

Appearance

Solid powder

Melting Point

-20.0 °C
-20 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8OPY05ZY7S

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 338 of 339 companies (only ~ 0.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

68954-45-0
141-04-8

Wikipedia

Diisobutyl adipate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Hexanedioic acid, 1,6-bis(2-methylpropyl) ester: ACTIVE
Compatible with most natural and synthetic polymers.

Dates

Modify: 2023-08-15
1: Rubio L, Sarabia LA, Ortiz MC. Effect of the cleaning procedure of Tenax on its reuse in the determination of plasticizers after migration by gas chromatography/mass spectrometry. Talanta. 2018 May 15;182:505-522. doi: 10.1016/j.talanta.2018.02.011. Epub 2018 Feb 8. PubMed PMID: 29501186.
2: Oca ML, Rubio L, Sarabia LA, Ortiz MC. Dealing with the ubiquity of phthalates in the laboratory when determining plasticizers by gas chromatography/mass spectrometry and PARAFAC. J Chromatogr A. 2016 Sep 16;1464:124-40. doi: 10.1016/j.chroma.2016.07.074. Epub 2016 Jul 29. PubMed PMID: 27507728.
3: Ates E, Mittendorf K, Senyuva H. An automated online turboflow cleanup LC/MS/MS method for the determination of 11 plasticizers in beverages and milk. J AOAC Int. 2013 Sep-Oct;96(5):1092-100. PubMed PMID: 24282953.
4: Schossler P, Schripp T, Salthammer T, Bahadir M. Beyond phthalates: gas phase concentrations and modeled gas/particle distribution of modern plasticizers. Sci Total Environ. 2011 Sep 1;409(19):4031-8. doi: 10.1016/j.scitotenv.2011.06.012. Epub 2011 Jul 18. PubMed PMID: 21764421.
5: Guo ZY, Gai PP, Duan J, Zhai JX, Zhao SS, Wang S, Wei DY. Simultaneous determination of phthalates and adipates in human serum using gas chromatography-mass spectrometry with solid-phase extraction. Biomed Chromatogr. 2010 Oct;24(10):1094-9. doi: 10.1002/bmc.1410. PubMed PMID: 20352652.
6: Cao XL. Determination of phthalates and adipate in bottled water by headspace solid-phase microextraction and gas chromatography/mass spectrometry. J Chromatogr A. 2008 Jan 18;1178(1-2):231-8. Epub 2007 Dec 3. PubMed PMID: 18082753.
7: Nerín C, Asensio E, Jiménez C. Supercritical fluid extraction of potential migrants from paper and board intended for use as food packaging materials. Anal Chem. 2002 Nov 15;74(22):5831-6. PubMed PMID: 12463369.
8: Furuta T, Kihara K. Relationship between the effects on bacterial activity of selected disinfectants and the hydrophobic characters of dibasic acid diesters. Chem Pharm Bull (Tokyo). 1992 May;40(5):1309-12. PubMed PMID: 1394651.

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